molecular formula C18H28O8S B14309365 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid CAS No. 111970-25-3

3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid

Cat. No.: B14309365
CAS No.: 111970-25-3
M. Wt: 404.5 g/mol
InChI Key: RHLGVDWRBYVIPB-UHFFFAOYSA-N
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Description

3,6,9,12,15,18-Hexaoxabicyclo[1831]tetracosa-1(24),20,22-triene-24-sulfinic acid is a complex organic compound characterized by its unique bicyclic structure and multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid typically involves multi-step organic reactions. The process begins with the formation of the bicyclic core, followed by the introduction of ether linkages through nucleophilic substitution reactions. The final step involves the sulfonation of the compound to introduce the sulfinic acid group. Common reagents used in these reactions include strong bases, nucleophiles, and sulfonating agents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to sulfonic acid using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted ethers.

Scientific Research Applications

3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and surfactants.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfinic acid group.

    3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.

Uniqueness

3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid is unique due to its sulfinic acid group, which imparts distinct chemical reactivity and potential biological activity compared to its carboxylic and sulfonic acid analogs.

Properties

111970-25-3

Molecular Formula

C18H28O8S

Molecular Weight

404.5 g/mol

IUPAC Name

3,6,9,12,15,18-hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid

InChI

InChI=1S/C18H28O8S/c19-27(20)18-16-2-1-3-17(18)15-26-13-11-24-9-7-22-5-4-21-6-8-23-10-12-25-14-16/h1-3H,4-15H2,(H,19,20)

InChI Key

RHLGVDWRBYVIPB-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCC2=CC=CC(=C2S(=O)O)COCCOCCO1

Origin of Product

United States

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